molecular formula C10H16N4 B3001115 N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine CAS No. 2169542-66-7

N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine

Cat. No.: B3001115
CAS No.: 2169542-66-7
M. Wt: 192.266
InChI Key: VUEFOWONAZBSRY-UHFFFAOYSA-N
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Description

N6-Cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine is a pyrimidine-diamine derivative characterized by a cyclobutyl substituent at the N6 position and dimethyl groups at the N4 position. The pyrimidine core is a heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

6-N-cyclobutyl-4-N,4-N-dimethylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-14(2)10-6-9(11-7-12-10)13-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEFOWONAZBSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine typically involves the following steps:

    Cyclobutylation: The introduction of the cyclobutyl group to the pyrimidine ring can be achieved through a cyclobutylation reaction. This involves the reaction of a suitable pyrimidine precursor with a cyclobutyl halide under basic conditions.

    Methylation: The introduction of the methyl groups to the nitrogen atom at the 4th position can be achieved through a methylation reaction. This involves the reaction of the intermediate compound with a methylating agent such as methyl iodide in the presence of a base.

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Pyrimidine-diamine derivatives differ primarily in substituent patterns at the N4 and N6 positions, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name N4 Substituents N6 Substituents Molecular Weight (g/mol) Key Features
N6-Cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine (Target) N,N-Dimethyl Cyclobutyl ~234.34 (estimated) Steric bulk from cyclobutyl; potential for improved membrane permeability.
N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine N,N-Dimethyl, Phenyl Phenyl, Nitro group at C5 335.37 Electron-withdrawing nitro group enhances reactivity; planar phenyl rings.
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine N,N-Dimethyl 4-Aminophenyl 243.31 Amino group enables hydrogen bonding; potential for targeting polar interfaces.
N4-Butyl-2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine N-Butyl, N-Methyl Cyclopropyl, N-Methyl 234.34 Alkyl chains (butyl) increase lipophilicity; cyclopropyl enhances ring strain.
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine Phenyl Phenyl, Nitro group at C5 307.31 Symmetric phenyl groups; nitro group may limit solubility.
Key Observations:
  • Steric Effects : The cyclobutyl group in the target compound introduces greater steric hindrance compared to phenyl or cyclopropyl substituents in analogues . This could affect binding to biological targets or crystal packing.
  • Electronic Effects : Nitro-substituted derivatives (e.g., ) exhibit electron-withdrawing properties, altering reactivity and solubility. The target compound lacks such groups, suggesting a more neutral electronic profile.
  • Solubility : Dimethylamine substituents (common in the target and analogues ) likely improve aqueous solubility compared to purely aromatic derivatives .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In N4,N6-dimethyl-5-nitro-diphenylpyrimidine-4,6-diamine (), phenyl rings form dihedral angles of 66.09°–71.39° with the pyrimidine core, reducing π-π stacking . The cyclobutyl group in the target compound may enforce distinct torsional angles, impacting molecular packing or interaction with proteins.

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